molecular formula C14H12N4O2S2 B2836449 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2836449
M. Wt: 332.4 g/mol
InChI Key: MWUKHZXGFLJFGZ-UHFFFAOYSA-N
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Description

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O2S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Biological Activity

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel compound that incorporates both oxadiazole and thiazole moieties, which are known for their diverse biological activities. The unique structural features of this compound suggest potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂N₄O₂S₂, with a molecular weight of approximately 332.4 g/mol. Its structure includes:

  • A benzyl group attached to the oxadiazole ring.
  • A thioether linkage that enhances its reactivity.
  • An acetamide moiety that is common in many bioactive compounds.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat bacterial and fungal infections. The presence of the thiazole group enhances stability and reactivity, making it a promising candidate for further investigation in antimicrobial applications .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against multiple cancer cell lines, including:

  • Colon cancer (HCT-116)
  • Breast cancer (MCF-7)
  • Cervical cancer (HeLa)

In vitro studies using the MTT assay have indicated promising results for this compound's ability to inhibit cell proliferation, suggesting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound highlights the importance of specific functional groups in enhancing biological activity. The combination of the oxadiazole and thiazole rings contributes to its effectiveness against various biological targets. Notably:

Compound NameStructural FeaturesBiological Activity
5-Benzyl-1,3,4-OxadiazoleContains oxadiazole ringAntimicrobial
Thiazolamide DerivativesContains thiazole and amide groupsAnticancer
Benzothiazole DerivativesBenzothiazole structureAntitubercular

This table illustrates how structural diversity within similar compounds can lead to varying biological activities .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Compound SD-6 : This compound has shown efficacy in ameliorating cognitive deficits in animal models of Alzheimer's disease through dual inhibition of acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) .
  • Thiazole Derivatives : Various thiazole-bearing molecules have been synthesized and tested for their anticancer properties. For example, certain derivatives exhibited IC50 values less than those of standard drugs like doxorubicin against human glioblastoma cells .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

  • Detailed mechanistic studies to understand its interactions with biological targets.
  • In vivo testing to evaluate efficacy and safety profiles.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c19-11(16-13-15-6-7-21-13)9-22-14-18-17-12(20-14)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUKHZXGFLJFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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